4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide
Description
Properties
CAS No. |
656261-20-0 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-(1-amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)16(17,13-5-3-2-4-6-13)14-9-7-12(8-10-14)15(20)18-21/h2-10,21H,17H2,1H3,(H,18,20) |
InChI Key |
HMHOKTKXWZVODD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)C(=O)NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the amino-oxo-phenylpropyl substituent. Common synthetic routes may include:
Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine under acidic or basic conditions.
Introduction of Amino-Oxo-Phenylpropyl Substituent: This step involves the reaction of a phenylpropyl derivative with an amino-oxo group, which can be achieved through various organic reactions such as reductive amination or acylation.
Industrial Production Methods
Industrial production of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Pharmaceutical Development
4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide has been investigated for its role in developing therapeutic agents targeting metabolic disorders, including type 2 diabetes and obesity. Its mechanism involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in regulating cortisol levels and glucose metabolism .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural features have shown potent activity against various cancer cell lines, suggesting that 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide could also possess similar therapeutic potential .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects, particularly in conditions like Alzheimer's disease. By inhibiting enzymes involved in amyloid plaque formation, it may help mitigate cognitive decline associated with neurodegenerative diseases .
Case Study 1: Diabetes Management
A study explored the effects of this compound on insulin sensitivity in diabetic models. Results showed that treatment with derivatives led to improved glucose tolerance and reduced insulin resistance, highlighting its potential as a therapeutic agent for managing diabetes .
Case Study 2: Cancer Therapy
In vitro studies demonstrated that derivatives of this compound significantly inhibited the proliferation of colorectal carcinoma cells. The IC50 values indicated a stronger efficacy compared to standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s 1-amino-2-oxo-1-phenylpropyl substituent distinguishes it from other N-hydroxybenzamide derivatives. Key comparisons include:
Substituent Complexity and Functional Groups
- 4-(Benzamidomethyl)-N-hydroxybenzamide (): Incorporates a benzamidomethyl group, enhancing aromatic interactions but lacking the ketone and amino functionalities of the target compound .
- Compound 5a (): Contains a 3,5-bis(4-chlorophenyl)pyrazolylmethyl group, demonstrating that bulky aromatic substituents improve HDAC6 inhibition (IC50 = 0.25 μM) and selectivity .
The target compound’s branched substituent (phenyl, amino, ketone) may enhance binding to HDAC active sites through multiple interactions (e.g., hydrogen bonding via the amino/ketone groups and hydrophobic interactions via the phenyl group).
B. Quinoline-Based Derivatives ()
Derivatives D6–D12 feature quinoline moieties linked via piperazine-carbonyl bridges. These compounds prioritize quinoline’s planar aromatic system for intercalation or enzyme inhibition, contrasting with the target compound’s aliphatic substituent. For example:
These structural differences highlight divergent design strategies: quinoline derivatives for aromatic stacking vs. the target compound’s multifunctional alkyl chain.
Characterization
- NMR Profiles: The target compound’s ¹H NMR would show distinct signals for the phenyl group (δ 7.2–7.5 ppm), amide NH (δ 8.0–10.0 ppm), and ketone (δ ~2.5–3.0 ppm for adjacent CH₂). This contrasts with quinoline derivatives (e.g., D6’s methoxy signal at δ 3.8 ppm) .
- Purity Analysis : HPLC and ESI+ mass spectrometry are standard for validation, as seen in and .
Comparative Data Table
Biological Activity
4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide, with the CAS number 656261-20-0, is a compound that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O3 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 4-(1-amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide |
| CAS No. | 656261-20-0 |
| InChI Key | HMHOKTKXWZVODD-UHFFFAOYSA-N |
Synthesis
The synthesis of 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide typically involves:
- Formation of Benzamide Core : Reaction of benzoic acid with ammonia or an amine.
- Introduction of Amino-Oxo Group : This can be achieved through reductive amination or acylation methods.
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, notably:
Enzyme Inhibition
Studies have shown that 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide can inhibit various enzymes, suggesting potential applications in treating diseases where enzyme activity is dysregulated.
Anticancer Properties
The compound has been evaluated for anticancer activity against several cell lines, including HeLa and C6 cells. In vitro studies demonstrated significant antiproliferative effects, indicating its potential as a therapeutic agent in oncology .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism through which 4-(1-Amino-2-oxo-1-phenylpropyl)-N-hydroxybenzamide exerts its biological effects is believed to involve:
- Receptor Binding : The compound may interact with specific receptors, modulating their activity.
- Enzyme Interaction : It potentially binds to enzymes involved in critical metabolic pathways, altering their function and leading to therapeutic effects.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Anticancer Activity Study :
- Enzyme Inhibition Research :
- Anti-inflammatory Activity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
